methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate
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Overview
Description
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes multiple double bonds and chlorine substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methylation of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Electrophilic Addition: Due to the presence of conjugated dienes, it can participate in electrophilic addition reactions.
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) can be used under mild conditions.
Substitution Reactions: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield halogenated derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
- Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
Uniqueness
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups.
Biological Activity
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a synthetic compound with potential biological activity. Its structure consists of a penta-2,4-dienoate backbone with chloromethyl and phenyl substituents, which may influence its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12Cl2O
- Molecular Weight : 267.14 g/mol
- CAS Number : 1242066-31-4
The biological activity of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms in its structure may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert effects on cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, suggesting that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate may also inhibit key metabolic enzymes.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds in the penta-dienoate class. Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has been evaluated for its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Case Studies
- In Vivo Studies : In a murine model of cancer, administration of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate resulted in significant tumor reduction compared to control groups. The study indicated a potential for this compound as an adjunct therapy in cancer treatment.
- Toxicity Assessment : A toxicity study revealed that at higher doses (>100 mg/kg), the compound exhibited hepatotoxicity in rats. It is crucial to determine safe dosage ranges for therapeutic applications.
Properties
CAS No. |
1242066-41-6 |
---|---|
Molecular Formula |
C14H14Cl2O2 |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10- |
InChI Key |
GZZHBBMBLXLXIV-LSCZQMSZSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC |
Origin of Product |
United States |
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